molecular formula C7H6Cl2N4 B3355905 9H-purine, 6-chloro-9-(2-chloroethyl)- CAS No. 64127-00-0

9H-purine, 6-chloro-9-(2-chloroethyl)-

Cat. No.: B3355905
CAS No.: 64127-00-0
M. Wt: 217.05 g/mol
InChI Key: BLBSNXLJIBKTOJ-UHFFFAOYSA-N
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Description

9H-purine, 6-chloro-9-(2-chloroethyl)-: is a chemical compound with the molecular formula C7H6Cl2N4 and a molecular weight of 217.055 . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-purine, 6-chloro-9-(2-chloroethyl)- typically involves the chlorination of purine derivatives. One common method is the reaction of 6-chloropurine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, can react with the chlorine atoms.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative of the purine compound.

Scientific Research Applications

Chemistry: In chemistry, 9H-purine, 6-chloro-9-(2-chloroethyl)- is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an antitumor agent or be used in the development of antiviral drugs.

Industry: In the industrial sector, it can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 9H-purine, 6-chloro-9-(2-chloroethyl)- involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in DNA or proteins, leading to the inhibition of cellular processes. This property makes it a potential candidate for anticancer and antiviral therapies.

Comparison with Similar Compounds

    6-Chloropurine: Another chlorinated purine derivative with similar chemical properties.

    9H-purine, 6-chloro-9-ethyl-: A structurally similar compound with an ethyl group instead of a 2-chloroethyl group.

Uniqueness: The presence of the 2-chloroethyl group in 9H-purine, 6-chloro-9-(2-chloroethyl)- makes it unique compared to other purine derivatives. This functional group can participate in specific chemical reactions, making the compound versatile for various applications.

Properties

IUPAC Name

6-chloro-9-(2-chloroethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBSNXLJIBKTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283474
Record name 9H-purine, 6-chloro-9-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64127-00-0
Record name NSC31733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-purine, 6-chloro-9-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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